Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by three critical substituents:
- Position 6: A sulfamoyl (-SO₂NH₂) group, known for enhancing solubility and hydrogen-bonding capacity.
- Position 3: A methyl acetate ester, contributing to lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYMGMXVRCIJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.
Introduction of the Fluorobenzoyl Group: The benzothiazole intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzoyl group.
Sulfonamide Formation: The resulting compound is treated with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the sulfonamide group.
Esterification: Finally, the compound is esterified using methyl chloroacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance binding affinity to certain proteins, while the sulfonamide group can mimic natural substrates of enzymes, leading to inhibition or activation of enzymatic activity. The benzothiazole core can interact with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorinated Benzothiazole Derivatives
(a) N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester
- Core Structure : Peptide backbone with a 4-fluorobenzoyl group.
- Key Differences : Lacks the benzothiazole core and sulfamoyl group but shares the 4-fluorobenzoyl motif.
- Bioactivity : Fluorinated aromatic groups in peptide derivatives often enhance metabolic stability and receptor binding .
(b) Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
- Core Structure: Benzothiazole with a methoxy group at position 6 and an imino group at position 2.
- Key Differences : Replaces sulfamoyl with methoxy (-OCH₃) and lacks the 4-fluorobenzoyl group.
Sulfonamide-Containing Compounds
(a) Metsulfuron-methyl
- Core Structure : Triazine ring with a sulfonylurea group.
- Key Differences : Triazine vs. benzothiazole core; sulfonylurea (-SO₂NHCONH-) vs. sulfamoyl (-SO₂NH₂).
- Bioactivity : Sulfonylureas act as herbicides by inhibiting acetolactate synthase. The sulfamoyl group in the target compound may similarly interact with enzymes but lacks the urea linkage critical for herbicidal activity .
Thiazole-Based Acetylcholinesterase Inhibitors
(a) Ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide
- Core Structure : Imidazothiazole with a 4-fluorophenyl group.
- Key Differences : Imidazothiazole vs. benzothiazole; ethoxycarbonylmethyl vs. methyl acetate.
- Research Findings : Fluorophenyl groups in thiazole derivatives enhance acetylcholinesterase inhibition, suggesting the target compound’s 4-fluorobenzoyl group may confer similar activity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Substitution : The 4-fluorobenzoyl group in the target compound may improve metabolic stability and binding affinity, as seen in peptide and thiazole derivatives .
- Sulfamoyl Group : Unlike methoxy or sulfonylurea groups, sulfamoyl enhances hydrogen-bonding capacity, which could optimize interactions with enzymatic targets .
- Structural Limitations : The absence of a urea linkage (as in metsulfuron-methyl) or imidazole ring (as in Compound 2) may limit the target compound’s herbicidal or acetylcholinesterase inhibitory effects, respectively .
Biological Activity
Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14F N3O3S
- CAS Number : [insert CAS number if available]
The presence of a fluorobenzoyl group and a sulfamoyl moiety suggests potential interactions with biological targets, particularly in cancer cells.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated benzothiazoles can induce CYP1A1 expression and bind to macromolecules in sensitive human cancer cells, leading to cell death through DNA adduct formation .
The proposed mechanism involves:
- Metabolism : The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive species capable of forming DNA adducts.
- Covalent Binding : These reactive metabolites bind covalently to cellular macromolecules, disrupting normal cellular functions.
- Induction of Apoptosis : The resulting cellular stress and damage trigger apoptotic pathways, leading to cancer cell death.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines. The following table summarizes key findings from various studies:
Case Study 1: Fluorinated Benzothiazoles
A study investigated a series of fluorinated benzothiazoles, including derivatives similar to this compound. Results indicated that these compounds exhibited significant antiproliferative activity without the biphasic dose-response observed in some other chemotherapeutics. This characteristic enhances their potential as effective anticancer agents .
Case Study 2: Cellular Response
Another research effort focused on the cellular response to treatment with this compound in B16F10 murine melanoma cells. The study found that treatment led to a notable decrease in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as caspase activation and PARP cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
